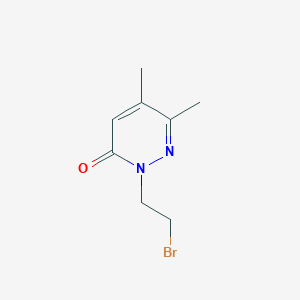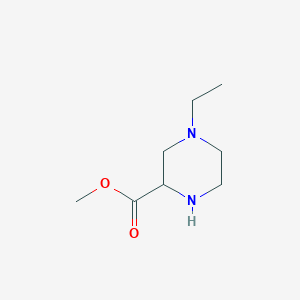
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one (2-BE-DMDHP) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a small molecule that can be used as a building block to synthesize more complex molecules. It has been studied for its potential use in drug development, organic synthesis, and other applications.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one: plays a significant role in the synthesis of pharmaceutical compounds. Its structure allows for the creation of small molecule drugs with potential antimicrobial properties. For instance, it can be used to synthesize β-peptidomimetics, which mimic the function of natural peptides. These compounds have shown promise in providing high enzymic stability and low toxicity, making them suitable candidates for antimicrobial agents .
Organic Chemistry Research
In organic chemistry, this compound serves as a versatile building block. It can participate in various organic reactions due to its reactive bromine atom, which can form new bonds with other organic molecules. This reactivity is particularly useful in the study of reaction mechanisms and the development of new synthetic pathways .
Industrial Chemistry
The compound’s stability and reactivity make it a valuable intermediate in industrial chemical processes. It can be used to develop new materials with specific properties, such as increased durability or resistance to environmental stressors .
Polymer Science
In the field of polymer science, 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one can be utilized to modify polymers, enhancing their properties or introducing new functionalities. Its bromine atom can be used to create cross-linked structures, which are crucial in developing high-performance materials .
Medicinal Chemistry
This compound is also instrumental in medicinal chemistry, where it can be used to design and synthesize new drug candidates. Its molecular structure allows for the introduction of various functional groups, which can lead to the discovery of novel therapeutic agents .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in various analytical techniques. Its unique structure makes it suitable for use in spectroscopic analysis and chromatography, aiding in the identification and quantification of complex mixtures .
Environmental Chemistry
The reactivity of 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one can be harnessed in environmental chemistry for the detoxification of hazardous substances. It can react with pollutants, leading to their breakdown or transformation into less harmful compounds .
Biochemistry
Lastly, in biochemistry, this compound can be used to study enzyme-substrate interactions. Its structure can be tailored to mimic natural substrates, allowing researchers to probe the specificity and mechanism of enzymes .
Propiedades
IUPAC Name |
2-(2-bromoethyl)-5,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSHLSERXWESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)


![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)


![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)


